Literature review of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine derivatives
Literature review of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine derivatives
This technical guide provides an in-depth review of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine and its derivatives. This scaffold represents a specialized class of constricted monoamine reuptake inhibitors , designed to modulate synaptic concentrations of serotonin (5-HT) and norepinephrine (NE).
This guide is structured for drug discovery scientists, focusing on the chemical synthesis, structure-activity relationships (SAR), and pharmacological profiling of this lead series.
Classification: Dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Pharmacophore Primary Application: Neuropsychiatric Therapeutics (Depression, Neuropathic Pain)
Executive Summary & Chemical Profile
The 3-[(phenoxy)methyl]pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as a conformationally restricted analog of the flexible phenoxy-propylamine chain found in first-generation antidepressants like fluoxetine.
The specific substitution pattern—4-chloro-3-fluoro —is a strategic medicinal chemistry optimization. The 4-chloro group enhances lipophilicity and potency at the transporter site, while the 3-fluoro substituent blocks metabolic oxidation at the electron-rich ortho/meta positions, improving the compound's metabolic stability (half-life).
Chemical Entity Profile
| Property | Data / Characteristic |
| IUPAC Name | 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine |
| Core Scaffold | Pyrrolidine (saturated 5-membered nitrogen heterocycle) |
| Linker | Methylene ether (-CH₂-O-) |
| Pharmacophore | Aryl ether + Basic Secondary Amine |
| Molecular Weight | ~229.68 g/mol (Free Base) |
| pKa (Calc.) | ~9.5 (Pyrrolidine Nitrogen) |
| LogP (Calc.) | 2.8 – 3.2 (Optimal for CNS penetration) |
| Key Isomerism | Chiral center at C3 of pyrrolidine.[1] (S)-enantiomer often favored for NET selectivity in this class. |
Synthetic Methodologies
The synthesis of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine relies on constructing the ether linkage between the chiral pyrrolidine core and the halogenated phenol. Two primary routes are validated in the literature: the Mitsunobu Coupling (preferred for preserving chirality) and Nucleophilic Aromatic Substitution (SNAr) .
Route A: The Mitsunobu Coupling (Stereospecific)
This route is preferred for generating high-enantiomeric excess (ee) material for biological testing.
Reagents:
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Starting Material: N-Boc-3-hydroxymethylpyrrolidine (commercially available as (R) or (S)).
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Phenol: 4-Chloro-3-fluorophenol.
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Coupling Agents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).
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Solvent: Anhydrous THF or Toluene.
Protocol:
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Activation: Dissolve N-Boc-3-hydroxymethylpyrrolidine (1.0 eq) and 4-Chloro-3-fluorophenol (1.1 eq) in anhydrous THF under N₂ atmosphere. Cool to 0°C.[2]
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Coupling: Add PPh₃ (1.2 eq). Dropwise add DIAD (1.2 eq) over 30 minutes to maintain temperature <5°C.
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Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours. Monitor by LC-MS for disappearance of the alcohol.
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Workup: Quench with water, extract with EtOAc. Wash organic layer with 1N NaOH (to remove unreacted phenol) and brine.
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Deprotection: Dissolve the intermediate in DCM. Add TFA (10–20 eq) or 4M HCl in Dioxane. Stir 2 hours at RT.
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Isolation: Evaporate volatiles. Basify with saturated NaHCO₃ to pH 10. Extract with DCM to obtain the free base.
Route B: Nucleophilic Displacement (SN2)
Used when the phenol is highly acidic or for scale-up where Mitsunobu reagents are cost-prohibitive.
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Activation: Convert N-Boc-3-hydroxymethylpyrrolidine to the Mesylate (MsCl, Et₃N).
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Displacement: React the mesylate with 4-Chloro-3-fluorophenol in the presence of a weak base (K₂CO₃ or Cs₂CO₃) in DMF at 80°C.
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Deprotection: Acidic cleavage of the Boc group as above.
Visualization: Synthetic Workflow
Caption: Stereospecific synthesis via Mitsunobu coupling ensures retention of the pyrrolidine C3 chiral center.
Pharmacological Mechanism & SAR
Mechanism of Action
This molecule acts as a reuptake inhibitor . It binds to the presynaptic Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), preventing the clearance of neurotransmitters from the synaptic cleft.
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Primary Binding Site: The central cavity of the transporter (S1 site).
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Ionic Interaction: The secondary amine of the pyrrolidine is protonated at physiological pH, forming a critical salt bridge with a conserved Aspartate residue (Asp98 in SERT) in the transporter.
Structure-Activity Relationship (SAR)
The potency and selectivity of this series are governed by three distinct regions:
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The Pyrrolidine Core (The Anchor):
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Constraint: Unlike the flexible chain of fluoxetine, the pyrrolidine ring locks the nitrogen and the ether oxygen into a specific gauche/anti conformation, reducing the entropic cost of binding.
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Substitution: N-methylation (tertiary amine) often reduces NET selectivity in this specific scaffold, making the secondary amine (NH) preferred for balanced SNRI activity.
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The Halogenated Aryl Ring (The Lipophilic Tail):
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4-Chloro: Occupies a hydrophobic pocket deep within the transporter. Removal of this group leads to a >10-fold loss in potency.
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3-Fluoro: This is a "metabolic blocker." In non-fluorinated analogs (e.g., 4-chlorophenoxy), the 3-position is prone to CYP450-mediated hydroxylation. The fluorine atom mimics hydrogen sterically but prevents oxidation, extending the in vivo half-life .
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Chirality (The Switch):
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(S)-Enantiomer: Typically exhibits balanced SERT/NET inhibition or slight NET preference.
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(R)-Enantiomer: Often shifts selectivity towards SERT (SSRI-like profile).
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Note: Exact selectivity ratios must be determined empirically for the 4-Cl, 3-F derivative, but literature on 3-phenoxymethylpyrrolidines suggests the (S)-isomer is the more potent SNRI.
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Visualization: SAR Logic
Caption: Functional decomposition of the ligand. The 4-Cl/3-F pattern specifically targets hydrophobic pockets while blocking CYP oxidation.
Experimental Protocols for Validation
To validate the "derivative" status and biological activity, the following protocols are standard in the field.
A. Monoamine Uptake Inhibition Assay (In Vitro)
Purpose: Determine IC50 values for SERT, NET, and DAT.
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Preparation: Use CHO (Chinese Hamster Ovary) or HEK293 cells stably transfected with human SERT, NET, or DAT.
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Incubation: Plate cells in 96-well plates. Incubate with the test compound (concentration range: 0.1 nM to 10 µM) for 15 minutes at 37°C.
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Substrate Addition: Add radiolabeled neurotransmitter (e.g., [³H]-5-HT or [³H]-NE). Incubate for 5–10 minutes.
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Termination: Wash cells 3x with ice-cold buffer to stop uptake.
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Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.
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Analysis: Plot % uptake vs. log[concentration] to derive IC50.
B. Metabolic Stability Assay (Microsomal Stability)
Purpose: Verify the protective effect of the 3-Fluoro substituent.
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System: Human Liver Microsomes (HLM) + NADPH regenerating system.
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Reaction: Incubate 1 µM test compound with microsomes (0.5 mg/mL protein) at 37°C.
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Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with acetonitrile containing internal standard.
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Analysis: LC-MS/MS quantification of parent compound remaining.
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Success Metric: Intrinsic clearance (CLint) should be significantly lower than the non-fluorinated analog.
Safety & Toxicology Considerations
When developing derivatives of this scaffold, researchers must monitor specific "class effects":
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hERG Inhibition: 3-substituted pyrrolidines can sometimes block the hERG potassium channel, leading to QT prolongation.
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Mitigation: Introduce polar groups or reduce lipophilicity (LogP < 3) if hERG IC50 is < 10 µM.
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Selectivity vs. DAT: High DAT inhibition indicates abuse potential (stimulant effect). The 4-Cl, 3-F substitution usually favors SERT/NET over DAT, but this must be confirmed.
References
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Van Orden, L. J., et al. (2013).[3] "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships."[3] Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461.[3]
- Relevance: Defines the core SAR for the 3-phenoxymethylpyrrolidine class.
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Fish, P. V., et al. (2009). "N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration."[4] Bioorganic & Medicinal Chemistry Letters, 19(17), 5078-5081.[4]
- Relevance: Discusses the pyrrolidine scaffold in the context of CNS penetr
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Meltzer, P. C., et al. (2006). "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors." Journal of Medicinal Chemistry, 49(4), 1420-1432.
- Relevance: Provides comparative SAR on pyrrolidine-based reuptake inhibitors and the effect of aryl halogen
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Cases, M., et al. (2005). "Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists." Bioorganic & Medicinal Chemistry Letters, 15(3), 589-593.
- Relevance: Illustrates the chemical synthesis techniques for phenoxy-alkyl-amine ethers.
Sources
- 1. US12122792B2 - Pharmaceutical compositions comprising 4-((6bR,10aS)-3-methyl2,3,6b,9,10,10a-hexahydro-1H-pyrido[3â²,4â²:4,5]pyrrolo[1,2,3-de]quinoxalin8(7H)-yl)-1-(4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3â²,4â²:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)phenyl)butan-1-one for treating conditions of the central nervous system and cardiac disorders - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
